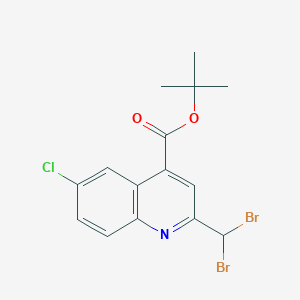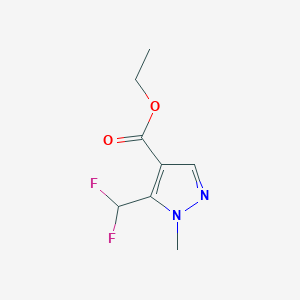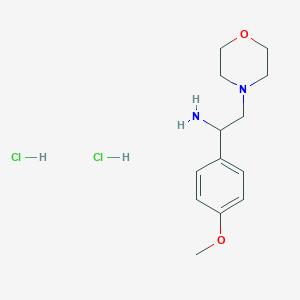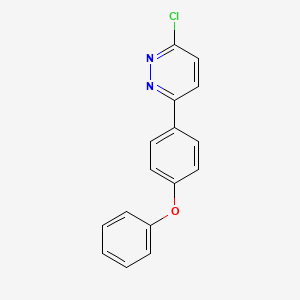
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-phenoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-phenoxyphenyl group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyridazine derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities
Mode of Action
It’s known that many pyridazinone derivatives, which include this compound, have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that the effects of this compound could be diverse .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(4-phenoxyphenyl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission . Additionally, this compound has shown potential interactions with other biomolecules, such as reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By inhibiting acetylcholinesterase, this compound can alter nerve impulse transmission, leading to changes in cellular behavior and function . Furthermore, this compound has been shown to affect gene expression related to oxidative stress responses, potentially impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its molecular mechanism. By binding to the active site of the enzyme, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft . This inhibition can result in prolonged nerve impulses and altered neuronal communication. Additionally, the compound’s interaction with reactive oxygen species suggests a role in modulating oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress, which can lead to cumulative cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including severe oxidative stress and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and neurotransmission. The compound interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and degradation of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in neural tissues, where it exerts its inhibitory effects on acetylcholinesterase . Additionally, this compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Its distribution within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and synaptic vesicles of neural cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The compound’s presence in these subcellular regions allows it to effectively inhibit acetylcholinesterase and modulate oxidative stress pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-phenoxyphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-phenoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxyphenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce phenoxyphenyl ketones .
Scientific Research Applications
3-Chloro-6-(4-phenoxyphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants and pests.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-chlorophenyl)pyridazine
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-6-(4-fluorophenyl)pyridazine
Uniqueness
3-Chloro-6-(4-phenoxyphenyl)pyridazine is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compoundsFor instance, the phenoxy group can enhance its ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-chloro-6-(4-phenoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMLGCMNUVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


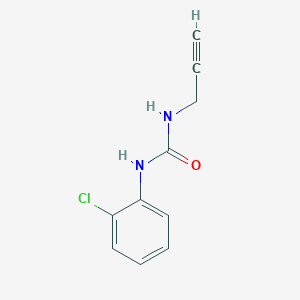
![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)



